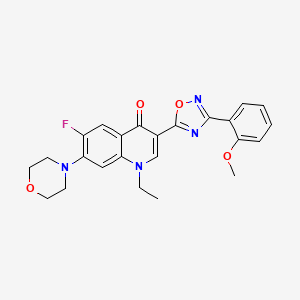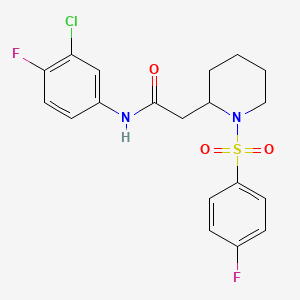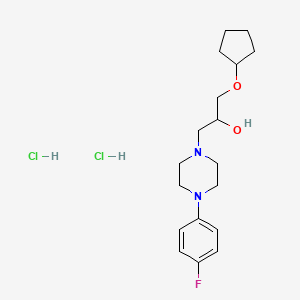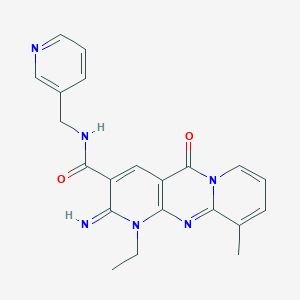![molecular formula C21H27N7O2 B2878765 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-50-8](/img/structure/B2878765.png)
4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, suggesting their utility in drug development for inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities of Triazole Derivatives : Another research focused on synthesizing triazole derivatives, including compounds with morpholine or methyl piperazine as components. These compounds were screened for antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Development of Anticonvulsant Agents : A novel anticonvulsant drug candidate named "Epimidin" was explored, indicating the importance of structural modifications in enhancing therapeutic efficacy. The study underlines the importance of HPLC methods in the development and validation of new pharmaceutical agents (Severina et al., 2021).
Antiproliferative Activity Against Cancer : New derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, demonstrating the ongoing search for more effective cancer treatments. Compounds with specific structural features showed potential as anticancer agents, indicating the critical role of chemical synthesis in drug discovery (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).
Methodological Advances
- High-Performance Liquid Chromatography (HPLC) Method Development : Research on the development and validation of HPLC methods for determining related substances in novel anticonvulsant agents showcases the intersection of analytical chemistry and pharmaceutical sciences. This is crucial for ensuring the purity and efficacy of new drug candidates (Severina et al., 2021).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as F2031-1084, is the KRAS G12C-GDP . KRAS mutations are the predominant oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
F2031-1084 is a highly potent and specific KRAS G12C-GDP macrocyclic inhibitor . It interacts with its target by binding to the GDP-loaded form of G12C mutant KRAS . This covalent modification provides a strategy for targeting mutant-specific KRAS .
Biochemical Pathways
The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.
Pharmacokinetics
The compound exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, off-target, and tolerability profile . It has once-daily (QD) oral dosing potential with a projected clinical dose that compares favorably to approved competitors . The significantly lower dose projection along with superior off-target profile puts F2031-1084 in a position to differentiate in the clinic regarding dose/pill burden, potential for drug-drug interactions (DDIs), and/or risks associated with drug-induced liver injury (DILI) in a combination setting .
Result of Action
The molecular and cellular effects of F2031-1084’s action are seen in its ability to inhibit the activity of the KRAS G12C-GDP, thereby potentially halting the uncontrolled cell growth seen in various cancers . This can lead to a decrease in tumor size and potentially halt the progression of the disease.
Eigenschaften
IUPAC Name |
4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQWUQTNIEMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)

![3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2878687.png)
![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)
![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)
![N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2878693.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2878694.png)



![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)